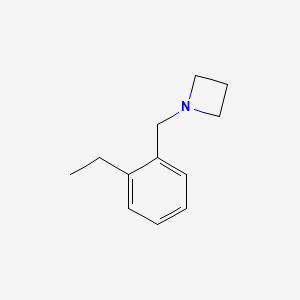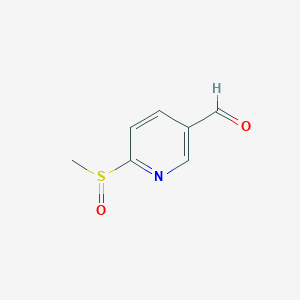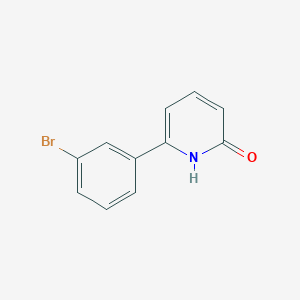![molecular formula C12H10N2O2 B13670950 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)
2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features both a furan ring and an imidazo[1,2-a]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a furan derivative under specific conditions. One common method involves the reaction of 2-aminopyridine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for aminomethylation.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the reagents used.
科学的研究の応用
2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-(2-Furyl)imidazo[1,2-a]pyridine: Lacks the methoxy group at the 8-position.
8-Methoxyimidazo[1,2-a]pyridine: Lacks the furan ring.
2-(5-Nitro-2-furyl)imidazo[1,2-a]pyridine: Contains a nitro group on the furan ring.
Uniqueness
2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the furan and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile scaffold for drug development and other applications .
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
2-(furan-2-yl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-4-2-6-14-8-9(13-12(11)14)10-5-3-7-16-10/h2-8H,1H3 |
InChIキー |
LATNIGXZXDWJLG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


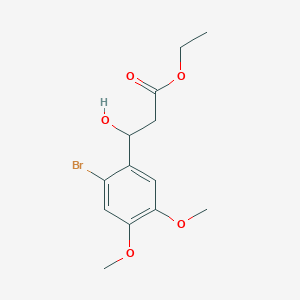
![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
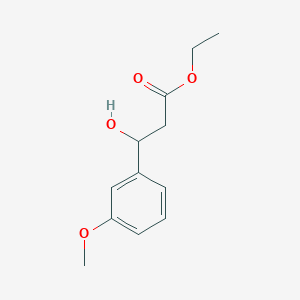
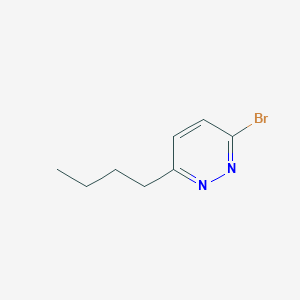

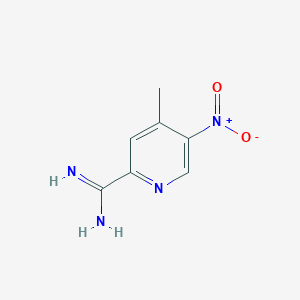
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)
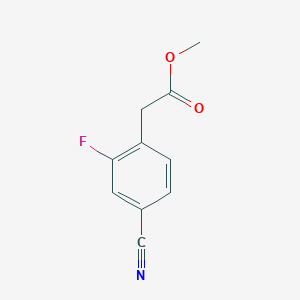
![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
